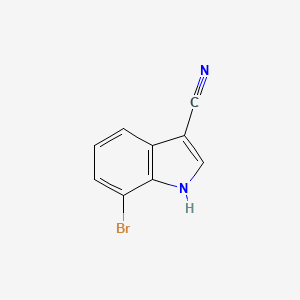

7-Bromo-1H-indole-3-carbonitrile

Description

BenchChem offers high-quality 7-Bromo-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUGHHCYTWBLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697465 | |

| Record name | 7-Bromo-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043601-50-8 | |

| Record name | 7-Bromo-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Halogenated Indole-3-Carbonitriles

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 7-Bromo-1H-indole-3-carbonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 7-Bromo-1H-indole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. Leveraging detailed experimental data from its close structural analog, 7-iodo-1H-indole-3-carbonitrile, this document offers field-proven insights into spectral interpretation, experimental design, and data validation for researchers, scientists, and drug development professionals.

Indole derivatives are foundational structures in numerous biologically active compounds. The strategic placement of a halogen, such as bromine, at the 7-position and a nitrile group at the 3-position of the indole core creates a molecule with significant potential for further chemical modification and as a pharmacophore in the development of novel therapeutics, including protein kinase inhibitors.

Accurate structural elucidation is paramount in drug development, and ¹H NMR spectroscopy stands as the most powerful and widely used technique for this purpose. This guide explains the causality behind experimental choices and provides a self-validating framework for the acquisition and interpretation of ¹H NMR data for 7-Bromo-1H-indole-3-carbonitrile.

Core Principles of ¹H NMR for Substituted Indoles

The ¹H NMR spectrum of a substituted indole is rich with information. The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups, such as the bromine at C7 and the nitrile group at C3, will deshield nearby protons, causing them to resonate at a lower field (higher ppm values). Conversely, electron-donating effects, like the lone pair on the indole nitrogen, will shield certain protons, shifting them to a higher field.

Spin-spin coupling, observed as the splitting of a signal into multiple peaks (multiplicity), provides information about the number of neighboring protons. The magnitude of this splitting, the coupling constant (J), is crucial for determining the relative positions of protons on the aromatic rings.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the best practices for obtaining a high-quality ¹H NMR spectrum of 7-Bromo-1H-indole-3-carbonitrile.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this class of compounds. Its high polarity effectively solubilizes the indole derivative, and its deuteration prevents it from contributing large signals that would obscure the analyte's spectrum. Furthermore, the indole N-H proton is less prone to rapid exchange in DMSO-d₆, resulting in a sharper, more easily identifiable signal.

-

Concentration: Dissolve approximately 5-10 mg of 7-Bromo-1H-indole-3-carbonitrile in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher) within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is recommended for optimal signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate signal integration.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A sweep width of -2 to 14 ppm is appropriate to cover the expected chemical shifts.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 7-iodo-1H-indole-3-carbonitrile was recorded in DMSO-d₆ at 400.4 MHz[1]. The data is summarized in the table below and is expected to be an excellent proxy for 7-Bromo-1H-indole-3-carbonitrile.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.21 | s (broad) | - |

| H-2 | 8.30 | s | - |

| H-4 | 7.66 | dd | 8.0, 1.0 |

| H-5 | 7.05 | t | 7.7 |

| H-6 | 7.70 | dd | 7.5, 0.9 |

| Data obtained from the published spectrum of 7-iodo-1H-indole-3-carbonitrile[1]. |

Detailed Signal Assignment and Rationale

-

N-H Proton (δ 12.21, broad singlet): The indole N-H proton appears significantly downfield as a broad singlet.[1] Its acidic nature and involvement in hydrogen bonding with the DMSO solvent contribute to this characteristic chemical shift. The lack of coupling confirms its attachment to a nitrogen atom.

-

H-2 Proton (δ 8.30, singlet): This proton is located on the pyrrole ring, adjacent to the electron-withdrawing nitrile group at C3 and the indole nitrogen.[1] The strong deshielding effect of the nitrile group and the aromatic ring current result in its downfield shift. It appears as a singlet because it has no adjacent protons to couple with.

-

Benzene Ring Protons (H-4, H-5, H-6):

-

H-5 (δ 7.05, triplet): This proton is the most upfield of the benzene ring protons. It appears as a triplet due to coupling with both H-4 and H-6 with similar coupling constants (ortho-coupling).[1]

-

H-4 (δ 7.66, doublet of doublets): The H-4 proton is deshielded by the adjacent bromine atom at C7. It is split into a doublet of doublets due to a large ortho-coupling with H-5 (J ≈ 8.0 Hz) and a smaller meta-coupling with H-6 (J ≈ 1.0 Hz).[1]

-

H-6 (δ 7.70, doublet of doublets): The H-6 proton is also deshielded by the bromine at C7. It appears as a doublet of doublets due to a large ortho-coupling with H-5 (J ≈ 7.5 Hz) and a smaller meta-coupling with H-4 (J ≈ 0.9 Hz).[1] The chemical shifts of H-4 and H-6 are very close due to the influence of the bromine atom.

-

Visualizing the Structure and Experimental Workflow

Molecular Structure and Proton Numbering

Caption: Molecular structure of 7-Bromo-1H-indole-3-carbonitrile with proton numbering.

Experimental Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Conclusion: A Self-Validating Approach

The structural elucidation of 7-Bromo-1H-indole-3-carbonitrile via ¹H NMR spectroscopy is a clear and robust process when guided by sound experimental methodology and a thorough understanding of chemical principles. By leveraging the detailed spectral data of its close analog, 7-iodo-1H-indole-3-carbonitrile, we can confidently predict and interpret the spectrum of the target compound. The distinct chemical shifts and coupling patterns of the N-H, H-2, H-4, H-5, and H-6 protons provide a unique fingerprint for this molecule, allowing for unambiguous identification. This guide provides the necessary framework for researchers to confidently acquire, analyze, and validate the structure of this important synthetic intermediate.

References

-

Rumpf, J., & Kunick, C. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(3), M941. [Link]

-

Rumpf, J., & Kunick, C. (2017). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2017(1), M925. [Link]

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 7-Bromo-1H-indole-3-carbonitrile

Introduction: The Vibrational Signature of a Key Heterocycle

7-Bromo-1H-indole-3-carbonitrile is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. The precise structural characterization of such molecules is a foundational requirement for advancing research and ensuring the integrity of synthetic pathways. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for molecular structure verification.

This technical guide provides a comprehensive exploration of the infrared spectrum of 7-Bromo-1H-indole-3-carbonitrile. We will move from theoretical principles to practical application, detailing the expected vibrational modes, a robust experimental protocol for data acquisition, and a systematic approach to spectral interpretation. The core objective is to empower researchers, scientists, and drug development professionals to confidently use IR spectroscopy for the qualitative analysis and identity confirmation of this compound. The principle of IR spectroscopy rests on the fact that covalent bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule will absorb energy at frequencies that match its natural vibrational modes, resulting in a unique spectral "fingerprint" that reveals the functional groups present.[1]

Molecular Structure and Expected Vibrational Modes

To accurately predict and interpret the infrared spectrum, we must first dissect the molecular structure of 7-Bromo-1H-indole-3-carbonitrile into its constituent functional groups. Each group possesses characteristic vibrational motions (stretching and bending) that correspond to distinct absorption bands in the IR spectrum.

Chemical Structure: 7-Bromo-1H-indole-3-carbonitrile consists of a bicyclic indole core, with a bromine atom substituted at position 7 of the benzene ring and a nitrile group (-C≡N) at position 3 of the pyrrole ring.

The key vibrational units are:

-

Indole N-H Group: The nitrogen-hydrogen single bond in the pyrrole ring.

-

Nitrile C≡N Group: The carbon-nitrogen triple bond.

-

Aromatic System: The C-H and C=C bonds of the fused benzene and pyrrole rings.

-

Carbon-Bromine Bond: The C-Br single bond on the aromatic ring.

Understanding the expected frequencies for these groups provides a predictive framework for spectral analysis.

Predicted Infrared Absorption Frequencies

The energy required to induce a vibration is determined by the bond strength and the masses of the connected atoms.[2] Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The following table summarizes the predicted IR absorption bands for 7-Bromo-1H-indole-3-carbonitrile based on established group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Authoritative Insights |

| Indole N-H | Stretching | 3500 - 3300 | Medium, potentially broad | The N-H stretch in indoles is a reliable indicator. In solid-state samples, intermolecular hydrogen bonding can cause this peak to broaden and shift to a lower frequency.[3][4] |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring and are a useful diagnostic for unsaturation.[3][5] |

| Nitrile C≡N | Stretching | 2240 - 2220 | Strong, Sharp | This is a highly diagnostic peak. The triple bond is very strong, leading to a high-frequency absorption in a relatively uncongested spectral region.[2][6] Conjugation with the indole ring system slightly lowers the frequency compared to saturated nitriles.[7] A closely related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, shows this peak at 2212 cm⁻¹, providing a strong reference point.[8] |

| Aromatic C=C | In-ring Stretching | 1620 - 1450 | Medium to Strong (multiple bands) | The aromatic rings exhibit several distinct stretching vibrations. These typically appear as a series of sharp peaks and are confirmatory evidence of the indole core.[1][3] |

| Aromatic C-H | Out-of-Plane Bending | 860 - 680 | Strong | These strong absorptions in the fingerprint region are highly dependent on the substitution pattern of the aromatic ring and provide structural confirmation. |

| C-N | Stretching | 1200 - 1020 | Medium | This absorption arises from the C-N bonds within the indole ring structure.[1] |

| C-Br | Stretching | 690 - 515 | Medium to Strong | Due to the high mass of the bromine atom, the C-Br stretching frequency is low, placing it in the far fingerprint region of the spectrum.[9] Its identification can sometimes be complicated by overlapping peaks. |

Experimental Protocol: Acquiring the FT-IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred methodology for solid sample analysis due to its speed and minimal sample preparation requirements.[10][11] This protocol ensures the acquisition of a high-quality, reproducible spectrum.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

Verify that the ATR crystal surface (diamond) is clean. Clean with a soft-bristled swab lightly moistened with isopropyl alcohol and allow it to fully evaporate. A clean crystal is paramount for a flat, artifact-free baseline.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, perform a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Causality: This step is critical as it captures the ambient spectrum, including absorptions from atmospheric water vapor and carbon dioxide. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of the 7-Bromo-1H-indole-3-carbonitrile powder onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal sampling area.

-

-

Pressure Application:

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Validation:

-

The resulting spectrum should display sharp, well-defined peaks on a flat baseline near 100% Transmittance (or 0 Absorbance).

-

If necessary, apply an automated baseline correction algorithm within the software to correct for any minor baseline drift.

-

Self-Validation: A high-quality spectrum will have the strongest peaks (like the nitrile stretch) showing significant intensity without being completely saturated (i.e., not flat-bottomed at 0% Transmittance).

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the bulk of the powder.

-

Clean the ATR crystal surface and the pressure tip with a solvent-moistened swab (e.g., isopropyl alcohol) to prevent cross-contamination.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the IR spectrum.

Caption: Experimental workflow for FT-IR analysis via ATR.

Spectral Interpretation: A Detailed Analysis

Interpreting the spectrum involves systematically identifying the absorption bands and assigning them to the corresponding molecular vibrations, cross-referencing with the predicted frequencies from Section 3.0.

-

High-Frequency Region (4000-2500 cm⁻¹):

-

Look for a medium-intensity peak around 3400 cm⁻¹ , characteristic of the N-H stretching vibration of the indole ring.[3] Its width can provide clues about the degree of hydrogen bonding in the solid sample.

-

A series of weaker, sharp peaks between 3100 cm⁻¹ and 3000 cm⁻¹ should be present, corresponding to the aromatic C-H stretching modes.[5]

-

-

Triple Bond Region (2500-2000 cm⁻¹):

-

The most prominent and diagnostically crucial peak in the entire spectrum will be a sharp, strong absorption located between 2240-2220 cm⁻¹ . This is the unambiguous signature of the C≡N (nitrile) stretch .[7][13] Its presence and position are primary indicators for successful synthesis and compound identity.

-

-

Double Bond Region (1800-1400 cm⁻¹):

-

Fingerprint Region (<1400 cm⁻¹):

-

This region is dense with various bending and stretching vibrations, making individual peak assignment complex but providing a unique overall pattern for the molecule.

-

Strong peaks corresponding to aromatic C-H out-of-plane bending will be visible, typically between 860-680 cm⁻¹ .

-

The C-Br stretching vibration is expected at the low end of this range, likely below 700 cm⁻¹ .[9] While its direct observation can be difficult, its presence contributes to the unique pattern in this region.

-

Conclusion

Infrared spectroscopy provides a powerful and definitive method for the structural confirmation of 7-Bromo-1H-indole-3-carbonitrile. The spectrum is dominated by key diagnostic features: the N-H stretch of the indole ring (~3400 cm⁻¹), the sharp and intense C≡N stretch (~2230 cm⁻¹), and the series of C=C aromatic stretching bands (1620-1450 cm⁻¹). By following a robust ATR-based protocol and a systematic interpretation strategy, researchers can rapidly verify the identity and purity of their compound, making FT-IR an indispensable tool in the workflow of synthetic chemistry and drug discovery.

References

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

ResearchGate. IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

-

ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]

-

National Center for Biotechnology Information. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

-

Montclair State University Digital Commons. Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

MDPI. 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

The Journal of Chemical Physics. Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations. [Link]

-

YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

-

AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

-

ResearchGate. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

-

Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

National Center for Biotechnology Information. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

-

The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

NIST WebBook. Indole. [Link]

-

JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. agilent.com [agilent.com]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Bromo-1H-indole-3-carbonitrile

This guide provides a detailed exploration of the mass spectrometric behavior of 7-Bromo-1H-indole-3-carbonitrile, a compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the fragmentation pathways of this molecule under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). The principles outlined herein offer a predictive framework for the structural characterization of this and related halogenated indole derivatives.

Introduction: The Structural Context and Analytical Imperative

7-Bromo-1H-indole-3-carbonitrile presents a fascinating case for mass spectrometric analysis. The molecule incorporates three key structural features that dictate its fragmentation behavior: the stable aromatic indole nucleus, the electron-withdrawing cyano group at the 3-position, and the heavy halogen atom, bromine, at the 7-position. Understanding how these moieties influence bond cleavage upon ionization is paramount for its unambiguous identification in complex matrices, such as in metabolite identification studies or reaction monitoring.

The indole ring itself is a common scaffold in numerous biologically active compounds.[1] Its fragmentation is well-characterized and often involves the loss of small molecules like hydrogen cyanide (HCN).[1] The presence of a bromine atom introduces a distinctive isotopic signature, with two major isotopes, 79Br and 81Br, having a near 1:1 natural abundance. This results in characteristic M and M+2 ion clusters in the mass spectrum, providing a powerful diagnostic tool for identifying brominated compounds. The cyano group, a strong electron-withdrawing group, influences the electronic structure of the indole ring and can participate in specific fragmentation reactions.

This guide will first delve into the predicted fragmentation pathways under energetic Electron Ionization (EI) conditions, followed by a discussion of the expected behavior under the gentler Electrospray Ionization (ESI), which is highly relevant for LC-MS applications.

Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach

Electron Ionization is a highly energetic technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[2] The resulting mass spectrum is often complex but highly reproducible, making it suitable for library matching and structural elucidation.

Predicted Key Fragmentation Pathways under EI

Upon electron impact (typically at 70 eV), 7-Bromo-1H-indole-3-carbonitrile will form a molecular ion (M•+). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 220 and 222 (for C9H579BrN2 and C9H581BrN2, respectively). The energetically unstable molecular ion will then undergo a series of fragmentation reactions.

The principal fragmentation pathways are predicted to be:

-

Loss of a Bromine Radical: A primary fragmentation event is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This results in a fragment ion at m/z 141. This fragment is expected to be prominent due to the relative lability of the C-Br bond.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole nucleus is the expulsion of a neutral molecule of HCN (27 Da).[1] This can occur from the molecular ion, leading to fragment ions at m/z 193 and 195. It can also occur from the [M-Br]+ fragment, resulting in an ion at m/z 114.

-

Loss of a Cyano Radical: Cleavage of the bond between the indole ring and the cyano group can lead to the loss of a cyano radical (•CN), resulting in a 7-bromoindole cation at m/z 195 and 197.

-

Sequential Losses: A combination of these losses is also highly probable. For instance, the sequential loss of Br and then HCN would lead to the aforementioned ion at m/z 114. Conversely, the sequential loss of HCN and then Br would also converge at the same m/z value.

Visualizing the EI Fragmentation Pathway

Caption: Predicted EI fragmentation of 7-Bromo-1H-indole-3-carbonitrile.

Summary of Predicted EI-MS Data

| m/z (79Br/81Br) | Proposed Fragment | Neutral Loss | Notes |

| 220/222 | [M]•+ | - | Molecular ion; characteristic 1:1 isotopic pattern. |

| 195/197 | [M-CN]•+ | •CN | Loss of the cyano radical. |

| 193/195 | [M-HCN]•+ | HCN | Characteristic loss from the indole ring. |

| 141 | [M-Br]+ | •Br | Loss of the bromine radical. |

| 114 | [M-Br-HCN]+ | •Br, HCN | Result of sequential losses. |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]+, in positive ion mode, or deprotonated molecules, [M-H]-, in negative ion mode.[3] This is particularly useful for analyzing compounds that are thermally labile or have a high molecular weight. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted ESI-MS/MS Fragmentation

In positive ion mode, 7-Bromo-1H-indole-3-carbonitrile is expected to readily form a protonated molecule at m/z 221 and 223. The protonation site is likely to be the nitrogen of the indole ring or the cyano group. Fragmentation of this [M+H]+ ion is expected to be less extensive than under EI conditions.

Key predicted fragmentations in positive ESI-MS/MS include:

-

Loss of Ammonia (NH3): In some indole derivatives, protonation can lead to rearrangements and the loss of ammonia, although this is less common for the core indole structure itself.

-

Loss of HBr: The loss of a neutral molecule of hydrogen bromide (HBr) could occur, leading to a fragment ion at m/z 140.

-

Loss of HCN: Similar to EI, the loss of HCN from the protonated molecule could be observed, yielding fragment ions at m/z 194 and 196.

In negative ion mode, the deprotonated molecule [M-H]- would be formed at m/z 219 and 221. The fragmentation of this species would likely involve the stable indole anion.

Visualizing the ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of protonated 7-Bromo-1H-indole-3-carbonitrile.

Experimental Protocols

To validate these predicted fragmentation pathways, the following experimental protocols are recommended.

GC-EI-MS Analysis

-

Sample Preparation: Dissolve 1 mg of 7-Bromo-1H-indole-3-carbonitrile in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

LC-ESI-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of 7-Bromo-1H-indole-3-carbonitrile in 10 mL of a 1:1 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan Range: m/z 100-350.

-

MS/MS: Perform product ion scans on the [M+H]+ (m/z 221/223) and [M-H]- (m/z 219/221) ions with varying collision energies (e.g., 10, 20, and 30 eV) to observe the fragmentation pattern.

-

Conclusion and Field Insights

The mass spectrometric fragmentation of 7-Bromo-1H-indole-3-carbonitrile is governed by the interplay of its indole core, bromo substituent, and cyano group. Under EI-MS, the presence of the bromine atom provides a clear isotopic signature in the molecular ion and its fragments. Key fragmentation pathways involve the loss of a bromine radical and hydrogen cyanide. ESI-MS/MS offers a softer ionization method, ideal for coupling with liquid chromatography, where the protonated or deprotonated molecule is the primary species observed, with subsequent fragmentation providing further structural information.

For drug development professionals, a thorough understanding of these fragmentation patterns is crucial for metabolite identification. The predicted fragments can be used to build targeted mass spectrometry methods (e.g., Multiple Reaction Monitoring, MRM) to selectively detect and quantify the parent compound and its metabolites in biological matrices. Furthermore, these principles can be extended to the analysis of other halogenated indole derivatives, aiding in the rapid structural characterization of new chemical entities. The combination of high-resolution mass spectrometry with these fundamental fragmentation principles provides a robust platform for advancing research in medicinal chemistry.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Chemistry LibreTexts. (2023). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

de Souza, G. E., de Almeida, L. G., & de Oliveira, D. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 32(12), 1774–1805. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

NIST Mass Spectrometry Data Center. [Link]

-

PubChem. Indole-3-carboxylic acid. [Link]

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-933. [Link]

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.

Sources

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Bromoindole Derivatives

Foreword: The Enduring Potency of the Indole Scaffold

The indole nucleus stands as a cornerstone in the architecture of biologically active molecules. Its presence in essential amino acids, neurotransmitters, and a vast array of natural products underscores its evolutionary selection as a privileged scaffold for interacting with complex biological systems.[1] In the relentless pursuit of novel therapeutics, medicinal chemists continually turn to the indole framework, modifying its structure to elicit new or enhanced pharmacological activities.[2][3] Among these modifications, the introduction of a bromine atom has proven to be a particularly fruitful strategy, often bestowing upon the parent indole a significantly amplified biological potency. This guide provides an in-depth exploration of the multifaceted biological activities of bromoindole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms, presenting quantitative data, and providing detailed experimental protocols to empower further investigation in this exciting field.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Bromoindole derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against a spectrum of human cancer cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.[4]

A. Mechanistic Insights: Disrupting Cancer's Master Switches

A primary mode of anticancer action for many bromoindole derivatives is the inhibition of protein kinases, enzymes that act as master regulators of cellular signaling pathways. Overactivity of these kinases is a common driver of cancer. For instance, certain 5-bromoindole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[5] By blocking the ATP-binding site of EGFR, these compounds prevent its activation and downstream signaling, leading to a halt in cancer cell growth.

Another critical anticancer mechanism of bromoindole derivatives is the induction of apoptosis , or programmed cell death. The marine alkaloid 3,10-dibromofascaplysin, for example, has been shown to induce apoptosis in myeloid leukemia cells by upregulating the expression of pro-apoptotic genes and downregulating survival signals.[6] This targeted induction of cell death is a hallmark of effective cancer therapies.

Furthermore, many bromoindole derivatives exhibit the ability to arrest the cell cycle, preventing cancer cells from progressing through the phases of division.[6][7] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the key drivers of the cell cycle. By inducing a G1 or G2/M phase arrest, these compounds effectively halt the proliferation of malignant cells.[7][8]

B. Quantitative Assessment of Anticancer Potency

The anticancer activity of bromoindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,10-dibromofascaplysin | K562 (Leukemia) | 0.318 | [6] |

| 3,10-dibromofascaplysin | THP-1 (Leukemia) | 0.329 | [6] |

| 5-Bromo-spiroindoline derivative | Jurkat (Leukemia) | Partial Increase in Activity | [5] |

| 5-Bromo-spiroindoline derivative | CEM (Leukemia) | Partial Increase in Activity | [5] |

| Indolyl analog (R=OMe, R1=CF3) | CEM (Leukemia) | 0.20 | [6] |

C. Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the bromoindole derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.[10]

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[10]

-

Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[10]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[11] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in various stages of the cell cycle.[11]

Step-by-Step Methodology:

-

Cell Harvesting and Fixation: Harvest the treated and untreated cancer cells and fix them in cold 70% ethanol on ice for at least two hours.[13]

-

Washing: Wash the fixed cells with phosphate-buffered saline (PBS).[13]

-

Staining: Resuspend the cells in a staining buffer containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.[13]

-

Incubation: Incubate the cells in the dark overnight at 4°C.[13]

-

Flow Cytometry Analysis: Acquire the data on a flow cytometer. The fluorescence intensity of the PI-stained cells will reveal the percentage of cells in each phase of the cell cycle.[11]

II. Antimicrobial Activity: A New Front in the War Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bromoindole derivatives have shown promise not only as standalone antimicrobial agents but also as potent antibiotic enhancers, capable of restoring the efficacy of existing antibiotics against resistant strains.[14][15]

A. Mechanistic Insights: Breaching Bacterial Defenses

A key mechanism of action for many antimicrobial bromoindole derivatives is the disruption of the bacterial cell membrane.[14][16] This perturbation of the membrane's integrity leads to leakage of cellular contents and ultimately cell death. Some 6-bromoindolglyoxylamide polyamine derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[14]

As antibiotic enhancers, certain bromoindole derivatives can disrupt the outer membrane of Gram-negative bacteria, facilitating the entry of conventional antibiotics that would otherwise be excluded.[16] This synergistic effect can overcome resistance mechanisms and rejuvenate the clinical utility of older antibiotics. Furthermore, some 6-bromoindole derivatives act by inhibiting bacterial cystathionine γ-lyase, an enzyme involved in the production of hydrogen sulfide (H2S), which protects bacteria from oxidative stress induced by antibiotics.[15][17]

B. Experimental Protocols

This assay measures the levels of intracellular ROS, which are indicative of oxidative stress. [18][19] Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [18][20]The fluorescence intensity is directly proportional to the level of intracellular ROS. [18] Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed neuronal cells in a suitable culture vessel and treat them with the bromoindole derivative, followed by an oxidative stress-inducing agent (e.g., H2O2).

-

Probe Loading: Incubate the cells with H2DCF-DA solution. [19]3. Washing: Wash the cells to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. [20]

This assay is used to monitor the aggregation of amyloid-beta peptides in vitro.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is a measure of the extent of amyloid aggregation.

Step-by-Step Methodology:

-

Preparation of Aβ Solution: Prepare a solution of amyloid-beta peptide in a suitable buffer.

-

Initiation of Aggregation: Incubate the Aβ solution with and without the bromoindole derivative under conditions that promote aggregation (e.g., gentle agitation at 37°C).

-

ThT Addition and Fluorescence Reading: At various time points, add Thioflavin T to aliquots of the Aβ solution and measure the fluorescence intensity.

-

Data Analysis: Plot the fluorescence intensity as a function of time to generate aggregation curves. A decrease in the fluorescence signal in the presence of the bromoindole derivative indicates inhibition of aggregation.

IV. Conclusion: A Promising Future for Bromoindole Derivatives

Bromoindole derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. [16]Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their immense potential for the development of novel therapeutics. [2][16]The introduction of the bromine atom often enhances the therapeutic potential of the indole scaffold, highlighting the power of targeted chemical modification in drug discovery. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial for optimizing their design and translating their promise into clinical applications. This guide provides a foundational understanding and practical methodologies for researchers to build upon in their quest for new and effective treatments for a range of human diseases.

V. References

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). National Institutes of Health. Retrieved from [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI. Retrieved from [Link]

-

6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). National Institutes of Health. Retrieved from [Link]

-

ROS Assay Kit Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

A review on recent developments of indole-containing antiviral agents. (2014). National Institutes of Health. Retrieved from [Link]

-

3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (2015). National Institutes of Health. Retrieved from [Link]

-

NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. (2025). bioRxiv. Retrieved from [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2015). ResearchGate. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). National Institutes of Health. Retrieved from [Link]

-

Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction. (2019). Taylor & Francis Online. Retrieved from [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. Retrieved from [Link]

-

Method for preparing 5-bromoindole. (2012). Google Patents. Retrieved from

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2023). MDPI. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Retrieved from [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (2020). National Institutes of Health. Retrieved from [Link]

-

Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (n.d.). Bio-protocol. Retrieved from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

-

Synthesis of bromoindole alkaloids from Laurencia brongniartii. (2000). National Institutes of Health. Retrieved from [Link]

-

Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

-

Synthesis and anti-influenza virus activity of ethyl 6-bromo-5- hydroxyindole-3-carboxylate derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2024). National Institutes of Health. Retrieved from [Link]

-

NRF2 Activation by Nitrogen Heterocycles: A Review. (2023). MDPI. Retrieved from [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. Retrieved from [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers. Retrieved from [Link]

-

NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. (2025). bioRxiv. Retrieved from [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Retrieved from [Link]

-

Cellular reactive oxygen species (ROS) assay strategy. (2025). AntBio. Retrieved from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). National Institutes of Health. Retrieved from [Link]

-

Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (2015). National Institutes of Health. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

-

Current Landscape of NRF2 Biomarkers in Clinical Trials. (2022). National Institutes of Health. Retrieved from [Link]

-

Carbazole Derivatives as Antiviral Agents: An Overview. (2018). MDPI. Retrieved from [Link]

Sources

- 1. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. atcc.org [atcc.org]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. assaygenie.com [assaygenie.com]

- 20. bio-protocol.org [bio-protocol.org]

Methodological & Application

The Art of C-C Bond Formation: A Detailed Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromoindoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional organic materials.[1] The targeted functionalization of the indole ring is therefore of paramount importance. Among the various positions on the indole nucleus, C7-arylation presents a unique synthetic challenge and offers a valuable vector for molecular diversification. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging carbon-carbon bonds, and its application to the synthesis of 7-arylindoles from 7-bromoindoles is a key transformation for drug development professionals and organic chemists.[2]

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromoindoles, offering a blend of mechanistic insights, practical guidance on catalyst and reagent selection, detailed experimental protocols, and robust troubleshooting advice.

The Engine of Innovation: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron compound with an organohalide.[3] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 7-bromoindole to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4]

-

Transmetalation: In this step, the aryl group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the bromide. The presence of a base is crucial for the formation of the more nucleophilic boronate species.[5]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the indole and the aryl group) from the palladium center, forming the desired C-C bond of the 7-arylindole product and regenerating the active Pd(0) catalyst.[5]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Choosing Your Tools: A Guide to Catalyst and Ligand Selection

The success of the Suzuki-Miyaura coupling of 7-bromoindoles is highly dependent on the choice of the palladium catalyst and, more critically, the ancillary ligand. For heteroaromatic substrates, particularly those with a free N-H group like indole, the selection of an appropriate ligand is paramount to achieving high yields and preventing catalyst deactivation.

| Catalyst/Ligand System | Key Features & Considerations | Typical Substrates |

| Pd(PPh₃)₄ | A classic, versatile, and readily available catalyst. May require higher temperatures and catalyst loadings for less reactive substrates. | Electron-rich and unhindered arylboronic acids. |

| Pd(dppf)Cl₂ | Features a ferrocene-based ligand that can stabilize the catalytic species. Often effective for a broad range of substrates. | A good starting point for general screening. |

| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich phosphine ligands that excel in coupling sterically hindered and electron-rich substrates. Often allow for lower catalyst loadings and milder reaction conditions. | Sterically demanding arylboronic acids and challenging heteroaryl bromides. |

| N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr) | Highly active catalysts that can be particularly effective for coupling unreactive aryl chlorides, but also show excellent performance with bromides. | A wide range of aryl and heteroaryl boronic acids. |

Expert Insight: For the Suzuki-Miyaura coupling of 7-bromoindoles, especially when dealing with unprotected N-H substrates, starting with a robust catalyst system like Pd(dppf)Cl₂ or a palladium precursor with a Buchwald ligand such as XPhos is highly recommended. These systems often provide a good balance of reactivity and stability, mitigating potential issues arising from the acidic N-H proton.

The Reaction Blueprint: Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 7-bromoindoles. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of 7-bromo-1H-indole with a variety of arylboronic acids.

Materials:

-

7-bromo-1H-indole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

1,4-Dioxane/Water (4:1 or 5:1 v/v), degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add 7-bromo-1H-indole (1.0 equivalent), the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6]

Materials:

-

7-bromo-1H-indole

-

Arylboronic acid (1.5 equivalents)

-

XPhos Pd G2 (1-3 mol%) or a similar pre-catalyst

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

Anhydrous 1,4-Dioxane or Toluene

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add 7-bromo-1H-indole (1.0 equivalent), the arylboronic acid, and potassium phosphate.

-

Add the palladium pre-catalyst.

-

Add the anhydrous solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Navigating Challenges: A Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table outlines common issues and potential solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality of boronic acid- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Thoroughly degas the solvent by sparging with an inert gas or freeze-pump-thaw cycles.- Use freshly opened or purified boronic acid.- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. |

| Protodeborylation | Decomposition of the boronic acid before transmetalation. | - Use a milder base.- Use a boronic ester (e.g., pinacol ester) for increased stability.- Minimize reaction time and temperature. |

| Dehalogenation of 7-Bromoindole | Reduction of the C-Br bond. | - Use a less electron-rich phosphine ligand.- Ensure the absence of water when not intended as part of the solvent system. |

| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. | - Ensure the reaction is thoroughly deoxygenated.- Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species. |

| N-Arylation of Indole | The N-H group can sometimes compete in coupling reactions. | - While less common in Suzuki couplings, if observed, consider N-protection (e.g., with a Boc or SEM group) followed by deprotection. |

The Fruits of Labor: Applications of 7-Arylindoles

The synthesis of 7-arylindoles via Suzuki-Miyaura coupling opens the door to a vast chemical space with significant therapeutic potential. These compounds are key scaffolds in the development of a variety of therapeutic agents.

-

Kinase Inhibitors: The 7-arylindole and the closely related 7-azaindole moieties are privileged structures in the design of kinase inhibitors for the treatment of cancer.[7] The aryl group at the 7-position can be tailored to occupy specific pockets in the ATP-binding site of kinases, leading to potent and selective inhibition.

-

Neurodegenerative Diseases: Indole-based compounds are actively being investigated for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][8] The 7-aryl substituent can be modified to modulate properties like blood-brain barrier penetration and target engagement.[9][10]

-

Antiviral and Antimicrobial Agents: The functionalization of the indole core at the C7-position has also been explored in the development of novel antiviral and antimicrobial agents.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of 7-bromoindoles is a robust and highly valuable transformation in modern organic synthesis. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and reaction conditions, and a proactive approach to troubleshooting are essential for success. The ability to efficiently construct 7-arylindoles provides researchers and drug development professionals with a powerful tool to access novel chemical entities with significant potential to address unmet medical needs.

References

-

Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Lee, H. W., & Kim, D. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of medicinal chemistry, 57(15), 6281–6300. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Justino, T. C., et al. (2025). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. Discover Chemistry, 2(1), 175.

-

El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2828-2838. [Link]

-

Iannuzzi, F., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(23), 7858. [Link]

- Sapi, J., et al. (2025). First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. Tetrahedron Letters, 66, 155027.

- Kwong, F. Y., & Buchwald, S. L. (2024).

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

- El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

- El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2828-2838.

- Andersen, T. L., et al. (2025). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. European Journal of Organic Chemistry.

- Cang, H., et al. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 9, 2419-2426.

- Fairlamb, I. J. S., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings.

- Roxo, M., et al. (2022). Editorial: Natural products as drivers in drug development for neurodegenerative disorders. Frontiers in Pharmacology, 13, 969623.

- Johansson, H. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.

- Organ, M. G., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 15-38.

- Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- S G, S., & G, S. (2020).

- Justino, T. C., et al. (2025).

- Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry–A European Journal, 12(19), 5142-5148.

-

RIA Novosti. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. [Link]

Sources

- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. technologynetworks.com [technologynetworks.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Editorial: Natural products as drivers in drug development for neurodegenerative disorders [frontiersin.org]

Sonogashira reaction protocol for functionalizing bromoindoles

Application Note & Protocol

Topic: Sonogashira Reaction Protocol for the Strategic Functionalization of Bromoindoles

Introduction: The Strategic Importance of Alkynylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The introduction of an alkyne moiety onto this scaffold via C-C bond formation unlocks a vast chemical space for further diversification. These alkynylindoles are not merely synthetic intermediates; they are potent pharmacophores in their own right and serve as versatile precursors for more complex heterocyclic systems. The Sonogashira cross-coupling reaction stands as the preeminent method for forging C(sp²)–C(sp) bonds, offering a reliable and efficient pathway to these high-value compounds under relatively mild conditions.[1][2]

This application note provides a comprehensive guide to the Sonogashira functionalization of bromoindoles. We will dissect the reaction mechanism to understand the "why" behind the protocol, provide a detailed, field-proven experimental procedure, and address common challenges and troubleshooting strategies to ensure successful execution.

The Engine of the Reaction: A Dual Catalytic Mechanism

The elegance of the Sonogashira reaction lies in the synergistic interplay of two distinct catalytic cycles: a palladium cycle and a copper cycle.[3][1] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

-

The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Palladium(0) species, which undergoes oxidative addition into the bromoindole's C-Br bond. This step is often the rate-limiting factor, particularly for less reactive aryl bromides compared to iodides.

-

The Copper Cycle: This cycle's role is to generate a highly reactive copper(I) acetylide intermediate. The base in the reaction deprotonates the terminal alkyne, which is facilitated by coordination to the copper(I) salt.[1] This copper acetylide is then poised to transfer its alkyne group to the palladium center.

The key intersection of these cycles is the transmetalation step, where the copper acetylide transfers the alkynyl group to the activated Pd(II)-indole complex. A final reductive elimination step from the palladium complex releases the desired alkynylindole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Workflow and Protocol

General Experimental Workflow

A successful Sonogashira coupling relies on a systematic and meticulous workflow, with a critical emphasis on maintaining an inert atmosphere to prevent the highly problematic Glaser side reaction and protect the catalysts.[1][4]

Sources

Application Notes: 7-Bromo-1H-indole-3-carbonitrile as a Strategic Building Block for Pharmaceutical Agents

Introduction: The Strategic Importance of the 7-Substituted Indole-3-carbonitrile Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2] Within this privileged scaffold, 7-Bromo-1H-indole-3-carbonitrile has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates, most notably in the development of protein kinase inhibitors.[3][4]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 7-position of the indole ring provides a key vector for substitution, allowing for the introduction of functionalities that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.[6][7] The bromine atom at this position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. The nitrile group at the 3-position further enhances the molecule's utility as a pharmacophore and a synthetic intermediate.

This guide provides an in-depth exploration of 7-Bromo-1H-indole-3-carbonitrile as a building block, offering detailed protocols for its synthesis and subsequent functionalization through key palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to provide researchers with a robust framework for their own drug discovery efforts.

Synthesis of 7-Bromo-1H-indole-3-carbonitrile

The synthesis of 7-Bromo-1H-indole-3-carbonitrile can be achieved through a multi-step sequence starting from the commercially available 7-bromoindole. The following protocol is adapted from a similar synthesis of 7-iodo-1H-indole-3-carbonitrile and is expected to proceed with comparable efficiency.[4][8]

Workflow for the Synthesis of 7-Bromo-1H-indole-3-carbonitrile

Caption: Synthetic route to 7-Bromo-1H-indole-3-carbonitrile.

Protocol 1: Synthesis of 7-Bromo-1H-indole-3-carbonitrile

Step 1: Friedel-Crafts Acylation to 2-(7-Bromo-1H-indol-3-yl)-2-oxoacetic acid

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 7-bromo-1H-indole (1.0 eq). Dissolve the indole in anhydrous diethyl ether (approx. 0.1 M).

-

Reagent Addition: Slowly add oxalyl dichloride (2.2 eq) to the stirred solution at room temperature. Causality: A slight excess of oxalyl dichloride ensures complete conversion of the starting material.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the aqueous layer and wash the organic layer with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(7-bromo-1H-indol-3-yl)-2-oxoacetic acid, which can be used in the next step without further purification.

Step 2: Conversion to 7-Bromo-1H-indole-3-carbonitrile

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve hydroxylammonium chloride (2.0 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

-

Substrate Addition: Add the crude 2-(7-bromo-1H-indol-3-yl)-2-oxoacetic acid (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 7 hours. The reaction proceeds through the formation of an oxime intermediate, followed by in-situ decarboxylation and dehydration to the nitrile.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-Bromo-1H-indole-3-carbonitrile as a solid.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position of 7-Bromo-1H-indole-3-carbonitrile is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of substituted indole derivatives.

The Challenge of the N-H Proton and the Role of Protecting Groups

The presence of the acidic N-H proton in the indole ring can sometimes interfere with palladium-catalyzed reactions by coordinating to the metal center or reacting with the base.[2] For many substrates, especially those that are less reactive, N-protection is a crucial step to ensure high yields and prevent side reactions. The choice of protecting group is critical; it must be stable to the reaction conditions and readily removable afterward. The tert-butyloxycarbonyl (Boc) group is often a favorable choice for Suzuki-Miyaura couplings involving bromotryptophan derivatives due to its stability under the reaction conditions.[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-1H-indole-3-carbonitriles

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[10] This protocol provides a general procedure for the coupling of 7-Bromo-1H-indole-3-carbonitrile with various arylboronic acids.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Procedure:

-